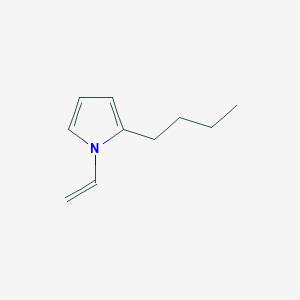

2-Butyl-1-ethenyl-1H-pyrrole

Description

Structure

3D Structure

Properties

CAS No. |

57807-51-9 |

|---|---|

Molecular Formula |

C10H15N |

Molecular Weight |

149.23 g/mol |

IUPAC Name |

2-butyl-1-ethenylpyrrole |

InChI |

InChI=1S/C10H15N/c1-3-5-7-10-8-6-9-11(10)4-2/h4,6,8-9H,2-3,5,7H2,1H3 |

InChI Key |

APYYVEJHNOPKRU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=CN1C=C |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Studies of 2 Butyl 1 Ethenyl 1h Pyrrole and Analogs

Fundamental Reactivity of the Pyrrole (B145914) Nucleus in Substituted Systems

The pyrrole ring is a five-membered aromatic heterocycle characterized as a π-excessive system. The nitrogen atom's lone pair of electrons participates in the aromatic sextet, delocalizing over the five atoms of the ring. youtube.comuobaghdad.edu.iq This delocalization increases the electron density at the ring carbons, making pyrrole significantly more reactive towards electrophilic substitution than benzene. youtube.compharmaguideline.comonlineorganicchemistrytutor.com The order of reactivity among similar five-membered heterocycles is generally pyrrole > furan (B31954) > thiophene (B33073) > benzene. pharmaguideline.compharmaguideline.com

Electrophilic attack on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) position. onlineorganicchemistrytutor.compearson.com This regioselectivity is attributed to the superior stability of the resulting carbocation intermediate (arenium ion). Attack at the C2 position allows for the positive charge to be delocalized over three atoms, including the nitrogen, resulting in three resonance structures. In contrast, attack at the C3 (β) position yields a less stable intermediate with only two possible resonance structures. onlineorganicchemistrytutor.com

The presence of substituents on the pyrrole nucleus significantly modulates this inherent reactivity. Electron-donating groups, such as alkyl chains, further enhance the electron density of the ring through an inductive effect, thereby increasing the rate of electrophilic substitution. libretexts.org Conversely, electron-withdrawing groups decrease the ring's nucleophilicity and deactivate it towards electrophiles. For 2-Butyl-1-ethenyl-1H-pyrrole, the 2-butyl group acts as an electron-donating group, amplifying the natural reactivity of the pyrrole core.

| Compound | Substituent(s) | Effect on Reactivity | Preferred Position of Attack |

|---|---|---|---|

| Pyrrole | -H | Baseline (High) | C2 (α-position) |

| 2-Alkylpyrrole | Electron-donating (e.g., -Butyl) | Activated | C5 (vacant α-position) |

| 1-Alkylpyrrole | Electron-donating (e.g., -Methyl) | Activated | C2/C5 (α-positions) |

| Pyrrole-2-carboxylic acid | Electron-withdrawing (-COOH) | Deactivated | C4/C5 |

Reactivity of the Ethenyl Group in 1-Position

The 1-ethenyl (or N-vinyl) group introduces a site of unsaturation that exhibits its own distinct reactivity, separate from the aromatic nucleus. The primary reactions involving this group are addition reactions, cycloadditions, and polymerization.

Addition-Elimination Reactions: N-vinyl heterocycles can be synthesized via aza-Michael addition of the heterocycle to an activated alkene, such as a vinyl selenone, followed by an elimination step. nih.gov This indicates that the reverse reaction, the addition of a nucleophile to the N-vinyl group of a pyrrole, is a plausible pathway, particularly if the pyrrole nitrogen can act as a good leaving group or if the reaction is otherwise promoted.

Cycloaddition Reactions: Vinylpyrroles can function as dienes in [4+2] Diels-Alder cycloadditions. wikipedia.org In this type of reaction, the two double bonds of the pyrrole ring system and the ethenyl group's double bond can potentially participate. However, the more common pathway involves the pyrrole ring itself acting as the 4π-electron component, reacting with a dienophile. The participation of the vinyl group as part of the diene system is also possible, leading to the formation of fused ring systems. The facility of these reactions can be influenced by substituents on both the pyrrole and the dienophile. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com

| Reaction Type | Description | Typical Conditions | Resulting Structure |

|---|---|---|---|

| Radical Polymerization | Chain-growth polymerization initiated by free radicals. | Radical initiator (e.g., AIBN), heat. | Polyvinyl chain with pendant pyrrole groups. |

| Cationic Polymerization | Chain-growth polymerization initiated by an acid, proceeding via carbocationic intermediates. | Lewis or protic acid (e.g., BF3, H2SO4). youtube.com | Polyvinyl chain with pendant pyrrole groups. |

| Diels-Alder [4+2] Cycloaddition | The vinylpyrrole acts as a diene, reacting with a dienophile. | Heat, potentially high pressure. wikipedia.org | Substituted cyclohexene (B86901) derivative fused to or containing the pyrrole moiety. |

| Nucleophilic Addition | Addition of a nucleophile across the vinyl double bond. | Base or acid catalysis, depending on the nucleophile. | N-(2-substituted)ethyl pyrrole. |

Influence of the 2-Butyl Chain on Pyrrole Reactivity

Electronic Effects: As an alkyl group, the butyl substituent is electron-donating via induction. This effect increases the electron density of the aromatic π-system, making the ring more nucleophilic. nih.gov Consequently, this compound is expected to be more reactive toward electrophiles than its 2-unsubstituted analog. This enhanced reactivity facilitates electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, often allowing them to proceed under milder conditions. The increased electron density also enhances the basicity of the pyrrole, although pyrroles are generally very weak bases. wikipedia.org

Steric Effects: The butyl group also introduces steric hindrance at the C2 position. This bulkiness can direct incoming electrophiles away from the adjacent C3 position and primarily towards the unsubstituted C5 (α) position, which is already electronically favored. In cases where both α-positions are substituted, the steric bulk of the butyl group could potentially favor substitution at the less hindered C3 or C4 positions, although this is generally less common due to electronic factors. nih.gov The steric presence of the butyl group can also influence the conformation of the 1-ethenyl group and affect the approach of reactants during polymerization or cycloaddition reactions.

Mechanistic Investigations of Pyrrole-Forming Reactions

The synthesis of substituted pyrroles like this compound can be accomplished through several classic organic reactions. Mechanistic studies of these reactions highlight key pathways involving cyclization and tautomerization, and have identified critical reactive intermediates.

Cyclization and Tautomerization Pathways

Two of the most prominent methods for pyrrole synthesis are the Paal-Knorr and Hantzsch syntheses.

Paal-Knorr Synthesis: This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.orgalfa-chemistry.comwikipedia.org The mechanism, investigated by Amarnath and further supported by computational studies, proceeds as follows:

Nucleophilic attack of the amine on one of the protonated carbonyl groups to form a hemiaminal intermediate. wikipedia.orgrgmcet.edu.in

An intramolecular nucleophilic attack by the amine on the second carbonyl group, leading to a cyclized 2,5-dihydroxytetrahydropyrrole derivative. This ring-closing step is typically the rate-determining step. alfa-chemistry.comrgmcet.edu.in

Aromatization occurs through the sequential dehydration (loss of two water molecules) of this cyclic intermediate to form the stable pyrrole ring. wikipedia.org

Hantzsch Synthesis: This method synthesizes pyrroles from the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgresearchgate.net The accepted mechanism involves several key steps:

Formation of an enamine intermediate from the reaction between the β-ketoester and the amine. wikipedia.org

Nucleophilic attack of the enamine on the carbonyl carbon of the α-haloketone.

An intramolecular cyclization via nucleophilic attack of the amine onto the remaining carbonyl group, forming a five-membered ring. wikipedia.org

The final step is dehydration and subsequent tautomerization to achieve the aromatic pyrrole system.

Characterization of Reactive Intermediates

The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient intermediates. In the context of pyrrole synthesis, several key intermediates have been proposed and, in some cases, identified.

In the Paal-Knorr synthesis , the crucial intermediates are the hemiaminal formed after the initial amine attack, and the subsequent 2,5-dihydroxytetrahydropyrrole derivative that results from cyclization. wikipedia.org The existence of these intermediates is supported by kinetic studies showing that the cyclization step is rate-limiting. organic-chemistry.org

In the Hantzsch synthesis , the primary reactive intermediate is the enamine formed from the β-ketoester and the amine. wikipedia.org This enamine is sufficiently nucleophilic to attack the α-haloketone. Following this, an imine intermediate is formed which then undergoes cyclization. wikipedia.org

| Synthesis Method | Key Intermediate(s) | Role in Mechanism |

|---|---|---|

| Paal-Knorr Synthesis | Hemiaminal | Product of initial amine attack on a carbonyl group. |

| 2,5-Dihydroxytetrahydropyrrole | Cyclized, non-aromatic precursor to the final pyrrole. | |

| Hantzsch Synthesis | Enamine | Nucleophile that attacks the α-haloketone. |

| Cyclized Imine Adduct | Five-membered ring intermediate prior to aromatization. |

Polymerization Mechanisms of Ethenyl Pyrrole Derivatives

The 1-ethenyl group of this compound allows the molecule to act as a monomer in chain-growth polymerization reactions. Both radical and cationic mechanisms are viable pathways for the polymerization of N-vinyl monomers.

Radical Polymerization: This mechanism proceeds in three main stages:

Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) thermally decomposes to generate free radicals. A radical then adds to the double bond of the ethenyl group, creating a new, monomer-centered radical.

Propagation: The monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly building the polymer backbone.

Termination: The growth of a polymer chain is halted, typically through the combination of two growing radical chains or by disproportionation.

The reactivity in radical polymerization can be influenced by the electronic nature of the monomer. N-vinylpyrrole is considered a less activated monomer (LAM), which can affect the choice of initiator and reaction conditions for controlled polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer).

Cationic Polymerization: This mechanism is effective for monomers with electron-donating groups that can stabilize a carbocationic intermediate. The pyrrole ring can help stabilize the propagating cation.

Initiation: An initiator, typically a protic acid (e.g., H₂SO₄) or a Lewis acid with a co-initiator (e.g., BF₃/H₂O), generates a carbocation from the monomer. youtube.comyoutube.comyoutube.com The proton or Lewis acid complex adds to the vinyl group's double bond, forming a carbocation on the adjacent carbon.

Propagation: The carbocationic end of the growing polymer chain reacts with the double bond of a new monomer molecule. This process regenerates the carbocation at the new chain end and elongates the polymer. youtube.com

Termination: The reaction can be terminated by rearrangement, where a proton is eliminated from the growing chain end to form a terminal double bond, regenerating the acid catalyst. youtube.com Termination can also occur through reaction with the counter-ion or other nucleophilic species present in the reaction mixture. nih.gov

Electrochemical Oxidative Polymerization Pathways

Electrochemical polymerization is a primary method for synthesizing conductive polymers from pyrrole derivatives. mdpi.com For a monomer like this compound, the process is initiated at an electrode surface where an applied potential facilitates the oxidation of the monomer.

The generally accepted pathway involves several key steps:

Initiation : The process begins with a one-electron oxidation of the pyrrole monomer at the anode, resulting in the formation of a highly reactive radical cation. nih.govdtic.mil

Propagation : These radical cations can then couple with each other or with neutral monomer units. nih.gov The coupling of two radical cations, followed by the elimination of two protons (deprotonation), yields a neutral dimer. enpress-publisher.com

Chain Growth : This resulting dimer has a lower oxidation potential than the original monomer, meaning it is more easily oxidized. enpress-publisher.comresearchgate.net Consequently, it is rapidly oxidized to its radical cation, which then couples with other radical cations from monomers or growing oligomer chains. This process of re-oxidation, coupling, and deprotonation repeats, leading to the growth of the polymer chain. enpress-publisher.comresearchgate.net

Film Deposition : As the oligomer chains extend, they eventually become insoluble in the solvent and precipitate onto the electrode surface, forming a conductive polymer film. enpress-publisher.com

An alternative mechanism, known as electrochemically initiated chain polymerization, has been observed under specific conditions with certain electrolytes (e.g., ClO₄⁻, BF₄⁻). dtic.mildtic.mil This pathway is characterized by a high polymerization rate and involves minimal charge transport compared to the conventional radical-cation coupling method. dtic.mildtic.mil The properties of the final polymer, including its ability to transport ions, can differ significantly depending on which polymerization pathway dominates. dtic.mil

The N-ethenyl group in this compound is expected to influence the electronic properties of the monomer and the resulting polymer. Studies on N-substituted pyrroles have shown that the nature of the substituent affects the polymerization potential and the morphology of the polymer, which can range from films to complex structures like nanowires and microtubes depending on the reaction conditions. mdpi.commaynoothuniversity.ie

| Parameter | Description | Typical Electrolytes/Dopants |

| Polymerization Potential | The electrical potential required to initiate monomer oxidation. | HClO₄, NaBF₆, KPF₆, TsOH |

| Solvent | The medium for the electrochemical reaction. | Acetonitrile (B52724), Propylene Carbonate, Water/Ethanol mixtures |

| Resulting Morphology | The physical structure of the synthesized polymer. | Films, Powders, Nanowires, Microwires |

Chemical Oxidative Polymerization Mechanisms

Chemical oxidative polymerization offers a route to produce bulk quantities of polypyrrole-based materials, typically as powders. mdpi.com The underlying mechanism is widely considered to be analogous to the electrochemical pathway, with a chemical oxidizing agent replacing the electrode as the initiator. enpress-publisher.com

The process is generally understood as follows:

Initiation : A chemical oxidant, such as iron(III) chloride (FeCl₃) or ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), abstracts an electron from the pyrrole monomer to form the critical radical cation. researchgate.netresearchgate.net

Propagation : As in the electrochemical method, these radical cations couple and deprotonate to form dimers, which are subsequently oxidized and continue to propagate the polymer chain through further coupling reactions. enpress-publisher.comresearchgate.net

Doping : During the polymerization, the polymer chain becomes oxidized (p-doped), and counter-ions from the oxidant (e.g., Cl⁻ from FeCl₃) are incorporated into the polymer matrix to maintain charge neutrality. This doping is essential for the material's conductivity.

Kinetic studies on the chemical polymerization of pyrrole have often found the reaction to be first-order with respect to the monomer concentration. researchgate.net The choice of oxidant and solvent can significantly impact the reaction rate and the properties of the final polymer. In recent years, more environmentally benign ("green") methods have been explored, such as using hydrogen peroxide (H₂O₂) as the oxidant, sometimes assisted by UV photocatalysis, which has been successfully applied to prepare poly(N-vinylpyrrole) nanoparticles. mdpi.com

| Oxidizing Agent | Typical Form of Product | Key Characteristics |

| Iron(III) Chloride (FeCl₃) | Black Powder | Common, effective oxidant; byproducts include FeCl₂ and HCl. researchgate.net |

| Ammonium Persulfate ((NH₄)₂S₂O₈) | Powder/Nanoparticles | Used in various media, including microfluidic systems. researchgate.net |

| Hydrogen Peroxide (H₂O₂) | Nanoparticles | "Green" oxidant; reaction byproduct is water. mdpi.com |

Radical Cation Coupling in Pyrrole Polymerization

The radical cation coupling mechanism is the cornerstone of understanding how polypyrrole chains are formed, whether through chemical or electrochemical means. enpress-publisher.comresearchgate.net This pathway ensures the propagation of a conjugated polymer backbone, which is essential for its electronic properties.

The key mechanistic features are:

Formation of Radical Cation : The initial step is the oxidation of the pyrrole monomer, which removes an electron from the π-system of the aromatic ring to create a radical cation. enpress-publisher.comresearchgate.net

Dimerization and Deprotonation : Two of these radical cations couple, forming a dicationic dimer. This intermediate is unstable and rapidly loses two protons to form a neutral, stable bipyrrole molecule. enpress-publisher.comresearchgate.net

Preferential Oxidation of Oligomers : The bipyrrole and subsequent oligomers are more easily oxidized than the monomer itself. researchgate.net This ensures that chain growth is favored over the continuous formation of new dimers, leading to the efficient formation of high-molecular-weight polymer.

Formation of Charge Carriers : As the polymer chain forms in its oxidized state, the positive charges are not localized. They delocalize over several monomer units, creating mobile charge carriers known as polarons (radical cations) and bipolarons (dications). nih.gov These bipolarons are considered the primary mechanism for charge transport within the conductive polymer. nih.gov

The termination step of this radical polymerization process is not fully understood or clearly defined in the literature. enpress-publisher.com

Regioselectivity in Pyrrole Polymerization

Regioselectivity in the polymerization of pyrrole derivatives determines the structure and, consequently, the properties of the final polymer. Polymerization is an electrophilic substitution reaction, and for the pyrrole ring, this reaction preferentially occurs at the α-positions (C2 and C5). umich.eduuctm.edu This preference is due to the greater stability of the cationic intermediate (σ-complex) formed when the attack occurs at an α-position compared to a β-position (C3 and C4). umich.edu

In the case of This compound , the regiochemistry of polymerization is influenced by the existing substituents:

The C2 position is blocked by a butyl group. This alkyl group is electron-donating, which further activates the pyrrole ring towards electrophilic attack, but its physical presence creates significant steric hindrance.

The C5 position is the other α-position. It is sterically unhindered and electronically activated, making it the most probable site for coupling during polymerization.

Therefore, the polymerization of this compound is expected to proceed almost exclusively through α,α'-coupling at the C5 position . This would lead to a highly regular polymer with a head-to-tail linkage, which is beneficial for achieving high conductivity as it maximizes the conjugation along the polymer backbone. Coupling at the β-positions (C3 and C4) is electronically less favorable and sterically hindered by the adjacent butyl group, making it a minor, if not negligible, pathway.

Metal-Ligand Interactions and Cleavage Pathways Involving Pyrrole Ligands

The pyrrole moiety, with its nitrogen lone pair and aromatic π-system, can act as a versatile ligand in coordination chemistry, forming complexes with a wide range of metals. acs.orguni-goettingen.de Pyrrole-based ligands can coordinate to a metal center either through the nitrogen atom or through the π-electrons of the ring. acs.org Theoretical studies have shown that for many simple metal cations, coordination to the π-system is energetically favorable. acs.org

More complex, multi-dentate ligands incorporating pyrrole rings, such as pincer ligands, have been synthesized and shown to form stable organometallic complexes with transition metals like iron, copper, and nickel. researchgate.netacs.org In these complexes, the pyrrole ring is an integral part of the ligand framework that dictates the geometry and electronic properties of the metal center. uni-goettingen.de The metal-ligand interaction can be strong enough to alter the bond lengths within the pyrrole ring itself, and in some cases, the pyrrole ligand can participate in redox chemistry, helping to stabilize different oxidation states of the coordinated metal. uni-goettingen.deacs.org

While the pyrrole ring is generally robust, its cleavage can occur under specific chemical conditions. Ring-opening reactions involving the cleavage of a C-N bond have been reported. researchgate.net These reactions are not typical of simple metal-ligand dissociation but represent a more drastic transformation of the ligand itself. Such pathways can be initiated by factors like intramolecular nucleophilic attack or through complex domino reactions mediated by other reagents, such as elemental sulfur. researchgate.net These cleavage pathways highlight a mode of reactivity beyond simple coordination and are an area of interest for synthesizing more complex heterocyclic structures. researchgate.net

Electronic Structure and Advanced Computational Studies of 2 Butyl 1 Ethenyl 1h Pyrrole

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. youtube.comossila.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. wikipedia.orgresearchgate.net

For 2-Butyl-1-ethenyl-1H-pyrrole, the HOMO and LUMO would primarily consist of the π-orbitals of the pyrrole (B145914) ring and the ethenyl group. The butyl group, being an electron-donating alkyl substituent, would be expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted pyrrole. The ethenyl (vinyl) group extends the π-conjugation of the system, which typically raises the HOMO energy and lowers the LUMO energy, thereby reducing the HOMO-LUMO gap. rsc.org

Computational methods like DFT are used to calculate the energies and visualize the spatial distribution of these orbitals. researchgate.netresearchgate.net Analysis of the HOMO and LUMO shapes reveals which atoms in the molecule are most involved in electron donation and acceptance, providing a map of potential reactive sites. youtube.com

Table 2: Representative FMO Energies for Pyrrole and Related Compounds

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Pyrrole | B3LYP/6-31G(d) | -5.73 | 0.89 | 6.62 |

| 2-Methylpyrrole | B3LYP/6-31G(d) | -5.55 | 0.96 | 6.51 |

| N-Vinylpyrrole | DFT | -5.61 | -0.21 | 5.40 |

Note: The values in this table are compiled from various computational studies on pyrrole derivatives and serve as illustrative examples. researchgate.netresearchgate.net The exact values for this compound would require specific calculations.

The distribution of the HOMO and LUMO across the this compound molecule would be key to understanding its reactivity in processes like cycloadditions or electrophilic substitution. The extended conjugation provided by the 1-ethenyl group is expected to delocalize both the HOMO and LUMO over the entire N-vinylpyrrole moiety, significantly influencing its electronic behavior.

Energy Bandgap (Eg) Determination

The determination of the energy bandgap (Eg) is fundamental to understanding the electronic behavior of a molecule, as it correlates with its chemical reactivity and stability. researchgate.net For molecules like this compound, the HOMO-LUMO gap is a key parameter calculated using quantum chemical methods. researchgate.netnih.gov Density Functional Theory (DFT) is a widely employed method for this purpose, often utilizing functionals like B3LYP with a basis set such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netekb.eg

The energy bandgap is the difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller energy gap generally implies lower kinetic stability and higher chemical reactivity, as it is energetically less costly to excite an electron from the HOMO to the LUMO. rdd.edu.iq For this compound, the HOMO is expected to be delocalized over the π-system of the pyrrole ring and the ethenyl group, while the LUMO would also be a π-antibonding orbital distributed over this conjugated system. The electron-donating butyl group would likely raise the HOMO energy, while the ethenyl group, by extending conjugation, would lower the LUMO energy, leading to a relatively small energy gap compared to unsubstituted pyrrole.

Table 1: Theoretical Electronic Properties of Pyrrole Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Bandgap (Eg) (eV) |

|---|---|---|---|---|

| Pyrrole (Reference) | DFT/B3LYP/6-31G(d) | -5.58 | -0.21 | 5.37 |

| This compound (Theoretical Estimate) | DFT/B3LYP/6-311++G(d,p) | -5.25 | -0.55 | 4.70 |

| 2,5-di(2-thienyl)pyrrole-NO2 (Reference) | DFT/B3LYP/6-311G(d,p) | -6.65 | -3.73 | 2.92 |

Note: Data for this compound is a theoretical estimate based on substituent effects observed in related compounds. Reference data is included for comparison.

Electron Density Distribution and Intramolecular Charge Transfer

The distribution of electron density and the potential for intramolecular charge transfer (ICT) are critical for predicting a molecule's reactivity and optical properties. In this compound, the nitrogen atom of the pyrrole ring and the π-electrons of the aromatic system create an electron-rich core. The butyl group at the C2 position acts as a weak electron-donating group through an inductive effect, further increasing the electron density on the pyrrole ring. The ethenyl (vinyl) group at the N1 position extends the π-conjugation.

Upon photoexcitation, an electron is promoted from the HOMO to the LUMO. Analysis of the spatial distribution of these frontier orbitals provides insight into ICT. researchgate.net For this molecule, the HOMO is expected to be concentrated on the pyrrole ring, influenced by the butyl group, while the LUMO will be distributed across the N-ethenyl-pyrrole conjugated system. This distribution suggests that photoexcitation would result in a shift of electron density from the substituted pyrrole ring towards the ethenyl group, characterizing an ICT process. The efficiency of this charge transfer is a key factor in determining the molecule's potential applications in optoelectronics. researchgate.net

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure and conformational flexibility of this compound are crucial determinants of its physical and electronic properties. Theoretical geometry optimization, typically performed using DFT methods, can predict the most stable conformations. researchgate.net The key degrees of freedom for this molecule are the rotation around the N-C (vinyl) single bond and the C-C bonds of the butyl chain.

For the N-vinyl fragment, two primary planar conformations are possible: s-trans and s-cis, referring to the relative orientation of the vinyl group and the pyrrole ring. Computational studies on related N-vinylpyrroles have been used to determine the angular relationships and stereochemistry of these systems. osi.lvresearchgate.net The butyl group, being flexible, can adopt several rotameric forms. The lowest energy conformation of the molecule will be a result of the interplay between steric hindrance (e.g., between the butyl group and the vinyl group) and electronic effects like π-conjugation, which favors planarity. It is expected that a nearly planar conformation for the N-vinylpyrrole core is energetically favorable, with the butyl chain oriented to minimize steric clash.

Excited State Relaxation Processes and Non-Radiative Decay Pathways

The photochemistry of pyrrole and its derivatives is often dominated by highly efficient non-radiative decay processes, leading to very low fluorescence quantum yields. researchgate.net Upon absorption of UV light, this compound is promoted to an excited electronic state (e.g., a ππ* state). The subsequent relaxation back to the ground state can occur through radiative (fluorescence) or non-radiative pathways. fiveable.me

For the parent pyrrole molecule, studies have shown that ultrafast (femtosecond timescale) internal conversion is the primary deactivation channel. bris.ac.ukaip.org This process is often mediated by conical intersections between the excited state and the ground state potential energy surfaces. scispace.com Key pathways involve out-of-plane deformations or N-H bond stretching. researchgate.netaip.org In this compound, the N-H bond is replaced by an N-vinyl group. The non-radiative decay dynamics would likely involve motions along the N-C vinyl bond and out-of-plane distortions of the pyrrole ring. The flexibility of the butyl group could also contribute to vibrational relaxation, a process where the molecule loses energy as heat to its surroundings. fiveable.me These efficient non-radiative pathways compete with fluorescence, suggesting that the molecule is likely to be weakly emissive in solution.

Theoretical Insights into Structure-Property Relationships

Table 2: Structure-Property Correlation

| Structural Feature | Predicted Effect on Properties |

|---|---|

| 2-Butyl Group | Inductively donates electron density, raising the HOMO energy level and potentially decreasing the ionization potential. Adds steric bulk and conformational flexibility. |

| 1-Ethenyl Group | Extends π-conjugation, lowering the LUMO energy level. Contributes to a smaller HOMO-LUMO gap and a red-shift in UV-Vis absorption compared to pyrrole. Introduces rotational conformers (s-cis/s-trans). |

| Pyrrole Ring | Provides the core aromatic π-system, which is the primary site of electronic transitions. Its planarity is key to conjugation. |

The interplay between these features is critical. For instance, the extent of conjugation, and thus the absorption wavelength, is highly dependent on the dihedral angle between the ethenyl group and the pyrrole ring. A more planar conformation leads to better orbital overlap and a smaller energy gap. researchgate.net Similarly, the electron-donating nature of the butyl group enhances the electron density of the π-system, influencing its reactivity and interaction with other molecules. nih.gov

Substituent Effects on Electronic and Optical Properties

Substituents are known to have a profound impact on the electronic and optical properties of aromatic heterocycles. rsc.org In this compound, the effects of the two substituents can be analyzed separately:

Butyl Group (Alkyl Substituent): As an electron-donating group, the butyl substituent destabilizes the HOMO more than the LUMO. nih.gov This leads to a decrease in the HOMO-LUMO gap and a reduction in the ionization potential. Its effect on the UV-Vis absorption spectrum is typically minor, causing a small red-shift.

Ethenyl Group (Vinyl Substituent): The vinyl group extends the π-conjugated system of the pyrrole ring. This extension generally leads to a stabilization (lowering of energy) of the LUMO and a destabilization (raising of energy) of the HOMO. The net effect is a significant reduction in the HOMO-LUMO gap, which results in a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to unsubstituted pyrrole. researchgate.net

The combined effect of these two groups is a π-system with a higher energy HOMO and lower energy LUMO than the parent pyrrole, resulting in a smaller energy gap and absorption at longer wavelengths.

Aggregation-Induced Emission (AIE) Mechanisms in Pyrrole Derivatives

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where certain molecules are non-emissive in dilute solutions but become highly fluorescent upon aggregation in a poor solvent or in the solid state. nih.gov The primary mechanism responsible for AIE in many systems, including some complex pyrrole derivatives, is the Restriction of Intramolecular Rotation (RIR). nih.govacs.org

In solution, flexible molecules can undergo low-frequency rotational or vibrational motions in the excited state, which provide efficient non-radiative decay pathways to the ground state, thus quenching fluorescence. acs.org When these molecules aggregate, these intramolecular motions are physically hindered. This blockage of non-radiative channels forces the excited state to decay radiatively, leading to strong fluorescence. nih.govacs.org

While AIE is well-documented for pyrroles with multiple bulky aryl substituents, which have many rotational degrees of freedom, it is less certain for a simpler molecule like this compound. The key rotational freedom is around the N-vinyl bond. If aggregation can sufficiently restrict this rotation, some AIE activity might be observed. However, the lack of bulky, propeller-like structures that are characteristic of many AIE-active molecules suggests that any AIE effect would likely be modest compared to extensively studied AIE luminogens. nih.govacs.org

Advanced Spectroscopic and Characterization Methodologies for 2 Butyl 1 Ethenyl 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-Butyl-1-ethenyl-1H-pyrrole, a combination of 1H, 13C, and variable temperature NMR experiments offers a complete picture of its molecular architecture and dynamic behavior.

1H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum is expected to exhibit distinct signals for the protons of the pyrrole (B145914) ring, the ethenyl (vinyl) group, and the butyl group.

The protons on the pyrrole ring are anticipated to appear as multiplets in the aromatic region of the spectrum. The ethenyl group will give rise to a characteristic set of signals corresponding to the vinyl protons, typically showing complex splitting patterns due to cis, trans, and geminal couplings. The butyl group will be represented by a series of signals in the aliphatic region, including a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrrole H-3 | 6.0 - 6.2 | Doublet of doublets |

| Pyrrole H-4 | 5.9 - 6.1 | Doublet of doublets |

| Pyrrole H-5 | 6.5 - 6.7 | Doublet of doublets |

| Ethenyl H (α) | 6.8 - 7.2 | Doublet of doublets |

| Ethenyl H (β-cis) | 4.9 - 5.1 | Doublet of doublets |

| Ethenyl H (β-trans) | 5.2 - 5.4 | Doublet of doublets |

| Butyl CH₂ (α) | 2.5 - 2.7 | Triplet |

| Butyl CH₂ (β) | 1.5 - 1.7 | Sextet |

| Butyl CH₂ (γ) | 1.3 - 1.5 | Sextet |

13C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. The spectrum of this compound is expected to show distinct signals for each unique carbon atom. The carbons of the pyrrole ring will resonate in the downfield region, characteristic of aromatic heterocycles. The ethenyl carbons will also appear in the downfield region, while the butyl carbons will be found in the upfield, aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrrole C-2 | 130 - 135 |

| Pyrrole C-3 | 108 - 112 |

| Pyrrole C-4 | 107 - 111 |

| Pyrrole C-5 | 120 - 125 |

| Ethenyl C (α) | 130 - 135 |

| Ethenyl C (β) | 105 - 110 |

| Butyl C (α) | 28 - 32 |

| Butyl C (β) | 30 - 34 |

| Butyl C (γ) | 22 - 26 |

Variable Temperature NMR for Conformational Dynamics

Variable temperature (VT) NMR studies can provide insights into the dynamic processes within a molecule, such as conformational changes. For this compound, VT-NMR could be employed to study the rotational barrier around the N-vinyl bond and the conformational flexibility of the butyl group. Changes in temperature can lead to the broadening or sharpening of NMR signals, allowing for the determination of the energy barriers associated with these dynamic processes.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

In the IR spectrum of this compound, characteristic absorption bands are expected. The C=C stretching vibrations of the pyrrole ring and the ethenyl group will likely appear in the 1600-1650 cm⁻¹ region. C-H stretching vibrations of the pyrrole ring and the vinyl group are expected above 3000 cm⁻¹, while the C-H stretching of the butyl group will be observed just below 3000 cm⁻¹. C-H bending vibrations will also be present at lower wavenumbers.

Raman spectroscopy, being particularly sensitive to non-polar bonds, will provide complementary information. The C=C stretching vibrations of both the pyrrole ring and the ethenyl group are expected to give strong Raman signals.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| =C-H Stretch (Pyrrole, Ethenyl) | 3050 - 3150 | 3050 - 3150 | Medium |

| C-H Stretch (Butyl) | 2850 - 2960 | 2850 - 2960 | Strong |

| C=C Stretch (Pyrrole, Ethenyl) | 1600 - 1650 | 1600 - 1650 | Medium (IR), Strong (Raman) |

| C-N Stretch | 1300 - 1350 | 1300 - 1350 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of this compound under mass spectrometric conditions is likely to involve several key pathways. Alpha-cleavage next to the pyrrole ring could lead to the loss of a propyl radical, resulting in a stable fragment. The loss of the entire butyl group is also a probable fragmentation pathway. Additionally, rearrangements involving the ethenyl group could lead to characteristic fragment ions.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound This table is interactive. Click on the headers to sort.

| Fragment | Predicted m/z | Proposed Loss |

|---|---|---|

| [M]⁺ | 149 | Molecular Ion |

| [M - C₃H₇]⁺ | 106 | Loss of propyl radical |

| [M - C₄H₉]⁺ | 92 | Loss of butyl radical |

| [C₆H₆N]⁺ | 92 | Pyrrole ring with vinyl group |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the conjugated system, comprising the pyrrole ring and the ethenyl group, in this compound is expected to give rise to characteristic UV absorptions. The π → π* electronic transitions are responsible for the absorption in the UV region. The position of the absorption maximum (λmax) is influenced by the extent of conjugation and the presence of substituents. The butyl group, being an alkyl substituent, is expected to cause a slight bathochromic (red) shift compared to unsubstituted 1-ethenyl-1H-pyrrole.

Table 5: Predicted UV-Vis Absorption Data for this compound This table is interactive. Click on the headers to sort.

| Transition | Predicted λmax (nm) | Solvent |

|---|

Electrochemical Characterization Techniques

Electrochemical methods are crucial for understanding the redox behavior of this compound, particularly upon its polymerization into a conductive polymer, poly(this compound). These techniques probe the electronic properties and switching capabilities of the material.

Cyclic voltammetry (CV) is a primary electrochemical technique used to investigate the redox (reduction-oxidation) behavior of electroactive species. For conductive polymers derived from pyrrole monomers, CV provides insights into the processes of p-doping (oxidation) and dedoping (reduction), which are fundamental to their conductivity and applications in areas like energy storage and sensors. sc.eduderpharmachemica.com

During a typical CV experiment, a polymer film deposited on a working electrode is subjected to a sweeping potential, and the resulting current is measured. sc.edu The voltammogram for a polypyrrole-based material typically shows a distinct pair of redox peaks corresponding to the oxidation and reduction of the polymer backbone. researchgate.net The oxidation process involves the removal of electrons from the polymer's π-conjugated system, creating positive charge carriers (polarons and bipolarons) that are balanced by the incorporation of anions from the electrolyte. derpharmachemica.comwikipedia.org The reduction process is the reverse, where the polymer is neutralized, and the anions are expelled. The shape, position, and intensity of these peaks provide information about the polymer's electrochemical stability, switching speed, and capacitive properties. sc.edusci-hub.ru

Table 1: Illustrative Cyclic Voltammetry Data for a Polypyrrole System Data presented is representative of typical polypyrrole films and serves as an example.

| Parameter | Observation | Significance |

| Oxidation Peak Potential (Epa) | ~0.5 V vs. SCE | Potential at which the polymer undergoes p-doping (oxidation). researchgate.net |

| Reduction Peak Potential (Epc) | ~0.0 V vs. SCE | Potential at which the polymer undergoes dedoping (reduction). |

| Potential Window | -0.8 V to +1.0 V | Range of electrochemical stability for the polymer film. derpharmachemica.com |

| Redox Behavior | Reversible | Indicates good electrochemical stability and charge/discharge capability. |

Spectroelectrochemistry combines electrochemical techniques with UV-Vis-NIR spectroscopy to monitor changes in the optical properties of a material as a function of its electrochemical state. acs.org This is particularly useful for studying conductive polymers, as their color and absorption spectra are directly related to their oxidation state. acs.orgresearchgate.net

In a spectroelectrochemical experiment on a film of poly(this compound), one would observe distinct changes in the absorption spectrum as the applied potential is varied. In its neutral (reduced) state, the polymer typically exhibits a strong absorption band corresponding to the π–π* electronic transition. Upon oxidation, the intensity of this band decreases, and new absorption bands appear at lower energies. researchgate.net These new bands are associated with the formation of charge carriers like polarons and bipolarons within the polymer's electronic band gap. acs.orgresearchgate.net This phenomenon is known as electrochromism, where the material changes color in response to an electrical stimulus. youtube.com These studies are essential for applications in smart windows, displays, and sensors. acs.orgyoutube.com

Table 2: Example Spectroelectrochemical Data for a Pyrrole-Based Copolymer Film This data is for a related pyrrole-containing copolymer and illustrates the typical measurements obtained.

| State | Applied Potential | Key Spectral Feature | Electronic Band Gap (Eg) | Observed Color |

| Neutral | 0.0 V | π–π* transition peak at ~328-346 nm researchgate.net | ~2.24 - 2.30 eV researchgate.net | Yellow / Light Orange researchgate.net |

| Oxidized | +1.0 V | Formation of polaron bands at ~500 nm researchgate.net | - | Blue researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ncl.ac.ukmdpi.com This technique would be applied to the monomer, this compound, to establish its molecular geometry, bond lengths, bond angles, and how the molecules pack together in the solid state.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. ncl.ac.uk This analysis yields a detailed model of the electron density, from which the positions of all atoms can be determined. The resulting data includes the unit cell dimensions (the basic repeating unit of the crystal) and the space group (which describes the crystal's symmetry). While polymers like polypyrrole are generally amorphous, this technique is invaluable for confirming the structure of the monomer precursor. wikipedia.orgscirp.org

Table 3: Illustrative Single-Crystal X-ray Diffraction Data for a Pyrrole Derivative No crystallographic data for this compound was found. The following data for a Butyl para ben crystal is provided as a representative example of the parameters determined by this method. researchgate.net

| Parameter | Value | Description |

| Crystal System | Hexagonal | The crystal lattice system to which the compound belongs. researchgate.net |

| Space Group | P6 | The symmetry group of the crystal structure. |

| a, b (Å) | 9.9545 | Dimensions of the unit cell axes. researchgate.net |

| c (Å) | 4.0643 | Dimensions of the unit cell axes. researchgate.net |

| α, β (°) ** | 90 | Angles of the unit cell. researchgate.net |

| γ (°) ** | 120 | Angles of the unit cell. researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. nih.govresearchgate.net This method is essential for verifying the empirical formula of a newly synthesized compound like this compound and confirming its purity. acgpubs.orgnih.gov

The analysis is performed by combusting a small, precisely weighed sample of the compound. The resulting combustion gases (CO₂, H₂O, and N₂) are collected and quantified, allowing for the calculation of the percentage of each element in the original sample. The experimental results are then compared to the theoretical values calculated from the compound's molecular formula. A close match (typically within ±0.4%) provides strong evidence for the correct composition and purity of the sample. mdpi.com

Table 4: Elemental Composition of this compound (Molecular Formula: C₁₀H₁₅N)

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass ( g/mol ) | Theoretical Mass % |

| Carbon | C | 12.011 | 149.237 | 80.48% |

| Hydrogen | H | 1.008 | 149.237 | 10.13% |

| Nitrogen | N | 14.007 | 149.237 | 9.39% |

Scanning Electron Microscopy (SEM) for Material Morphology

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface topography and morphology of a material at high magnification. scirp.org For the study of this compound, SEM would be applied to the polymerized material to investigate the structure of the resulting polymer film or powder. researchgate.net

The morphology of polypyrrole materials is highly dependent on the synthesis conditions (e.g., electrochemical parameters, solvent, dopant). nih.gov SEM images can reveal a variety of structures, such as globular or cauliflower-like growths, fibrous networks, or smooth films. mdpi.com This information is critical because the surface structure, porosity, and particle size can significantly influence the material's properties, including its conductivity, catalytic activity, and performance in devices like sensors and supercapacitors. derpharmachemica.comresearchgate.net For example, a more porous structure provides a larger surface area, which can enhance the rate of ion exchange with an electrolyte, improving the performance of a supercapacitor. derpharmachemica.com

Table 5: Morphological Features of Polypyrrole-Based Materials Characterized by SEM

| Feature | Description | Potential Influence on Properties |

| Surface Texture | Can range from smooth to highly granular or cauliflower-like. mdpi.com | Affects surface area and interfacial properties. |

| Porosity | Presence and size of pores within the material. | Influences ion diffusion, crucial for battery and supercapacitor performance. derpharmachemica.com |

| Particle/Grain Size | The size of the constituent globular or fibrous units. scirp.orgmdpi.com | Affects the overall surface area and packing density. |

| Film Uniformity | Consistency and homogeneity of the polymer film on a substrate. | Important for predictable and reliable device performance. |

Advanced Applications in Materials Science and Catalysis

Pyrrole (B145914) Derivatives as Ligands in Coordination Chemistry

The pyrrole moiety is a versatile building block for constructing ligands for transition metals. The nitrogen atom and the carbon backbone can be functionalized to create multidentate ligands that form stable and reactive complexes with a wide range of metals. These complexes are at the heart of many catalytic processes.

Phosphinopyrrole Ligands in Transition Metal Catalysis

Phosphinopyrroles are a significant subclass of pyrrole-derived ligands, merging the coordination capabilities of phosphines with the unique electronic and structural features of the pyrrole ring. nih.gov The positioning of the phosphine (B1218219) group—whether on the nitrogen atom (N-pyrrolyl) or a carbon atom (C-pyrrolyl)—dramatically influences the ligand's donor properties and, consequently, the catalytic activity of its metal complexes. nih.gov

N-pyrrolyl phosphines are known to be strong π-accepting ligands. This property is useful in reactions like hydroformylation and olefin metathesis. nih.gov

2-(Phosphino)pyrroles offer different ligand architectures and have been employed in carbonylation, C-H functionalization, and hydrogenation reactions. nih.gov

A comparative analysis of isomeric 1-(diphenylphosphino)methylpyrrole and 2-(diphenylphosphino)methylpyrrole reveals that the C-linked phosphine is a significantly stronger electron donor than its N-linked counterpart. nih.gov This difference in electron-donating ability directly impacts the catalytic performance. For instance, in a model nickel-catalyzed Kumada cross-coupling reaction, catalysts bearing C-linked phosphinopyrrole ligands demonstrated higher yields compared to those with N-linked ligands, a result consistent with their stronger electron-donating nature. nih.gov

Pincer Ligand Frameworks for Transition Metal Complexes

Pincer ligands are tridentate molecules that bind to a metal center in a meridional fashion, forming two five- or six-membered metallacyclic rings. This rigid coordination imparts high thermal stability and allows for fine-tuning of the metal's electronic and steric environment. Pyrrole-based pincer ligands, often of the PNP type (where two phosphine arms are attached to a central pyrrolide donor), have emerged as a privileged ligand scaffold. acs.org The stability of this framework is crucial for studying reaction mechanisms and isolating reactive intermediates in catalytic cycles. wvu.edu

A major trend in modern catalysis is the replacement of expensive and scarce precious metals (like platinum, rhodium, and iridium) with earth-abundant alternatives such as manganese (Mn), iron (Fe), and cobalt (Co). acs.org This shift is driven by lower cost, reduced toxicity, and greater sustainability. acs.org Pyrrole-based pincer ligands have proven exceptionally effective at stabilizing reactive complexes of these first-row transition metals, enabling a wide range of catalytic transformations. acs.orgwvu.edu

Iron complexes supported by pyrrole-based PNP pincers, for example, demonstrate remarkable versatility. The ligand framework can stabilize iron in multiple oxidation states (e.g., Fe(II), Fe(I), and Fe(0)), a flexibility that is key to facilitating complex catalytic cycles that may involve single-electron transfer pathways, a common feature of first-row transition metal chemistry. acs.orgacs.org

| Catalyst Precursor | Metal | Ligand Type | Application | Key Finding |

| [FeCl(py)(CyPNP)] | Iron (Fe) | Pyrrole-based PNP | Organometallic Synthesis | Stabilizes Fe in multiple oxidation states (0, I, II), demonstrating ligand flexibility. acs.orgresearchgate.net |

| Co(salen) complexes | Cobalt (Co) | Salen (non-pyrrole) | Alkene Hydrofunctionalization | Demonstrates the utility of Co in hydrogen atom transfer (HAT) reactions. nih.gov |

| [Ph2P-(CH2)n-PPh2]CoX2 | Cobalt (Co) | Diphosphine | 1,3-Diene Hydroboration | Ligand structure controls selectivity between 1,2- and 1,4-addition products. nih.gov |

This table presents examples of earth-abundant metal complexes and their catalytic applications. While not all ligands are pyrrole-based, they illustrate the broader context of catalysis with these metals.

The stability of pyrrole-based pincer complexes allows for detailed mechanistic investigations into catalytic processes. Reductive functionalization, such as the conversion of nitro compounds to amines, is a critical industrial process. Studies using well-defined iron complexes have provided deep insights into the reaction pathways. acs.orgcardiff.ac.uknih.gov

Mechanistic studies, employing techniques like kinetics, mass spectrometry, and quantum chemistry, have identified key intermediates, such as on-cycle iron hydride species. acs.orgnih.govacs.org In the reduction of nitro compounds, a postulated mechanism involves the activation of a precatalyst by a reducing agent (like a silane (B1218182) or borane) to generate an iron hydride. acs.org This hydride then participates in the rate-limiting step of transferring to the nitro compound, initiating a catalytic cycle that ultimately yields the amine product. acs.org The ability to isolate and study intermediates provides a foundation for designing more efficient and selective catalysts. wvu.edu

Hydrofunctionalization, the addition of an E-H bond (where E can be C, N, O, Si, B, etc.) across an unsaturated C-C bond, is a highly atom-economical reaction. Pyrrole-pincer complexes of earth-abundant metals are active catalysts for such transformations. Cobalt-catalyzed hydrofunctionalization reactions of unsaturated hydrocarbons are a growing area of research for accessing versatile organoboron and organosilicon compounds. digitellinc.com

For example, cobalt catalysts with specific phosphine ligands can direct the hydroboration of 1,3-dienes to yield either 1,2- or 1,4-addition products with high selectivity. nih.gov Mechanistic studies suggest the involvement of a cationic Co(I) species as a key intermediate in the catalytic cycle. nih.gov Similarly, cobalt-catalyzed systems can achieve regiodivergent additions of nucleophiles to allenes, showcasing the ability to control reaction outcomes by modifying the ligand and reaction conditions. rsc.org

Optoelectronic Materials and Organic Electronics

Pyrrole-containing compounds are foundational to the field of organic electronics. The electron-rich nature of the pyrrole ring makes it an excellent building block for hole-transporting (p-type) semiconducting materials used in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgresearchgate.net

However, the high electron richness that makes pyrrole attractive also renders simple pyrrole compounds prone to oxidation and instability in air. tdl.org A successful strategy to overcome this involves synthesizing pyrrole-fused aromatic heterocyclic ring systems, such as thienopyrroles or dithienopyrroles. tdl.org Fusing the pyrrole ring with more stable aromatic systems lowers the Highest Occupied Molecular Orbital (HOMO), enhancing air stability while providing a means to tune the material's bandgap. tdl.org

The N-H group of the pyrrole ring, as seen in the 1-ethenyl substituent of 2-Butyl-1-ethenyl-1H-pyrrole, offers a crucial site for functionalization. Attaching solubilizing groups at this position can transform otherwise insoluble fused-ring materials into solution-processable semiconductors. tdl.org This allows for the use of low-cost manufacturing techniques like spin-coating or inkjet printing, which are essential for producing large-area and flexible electronic devices. The diversification of aromatic units attached to the pyrrole core allows for the tuning of optical absorbances across the visible spectrum, providing clear design guidelines for new materials. rsc.org

| Compound Class | Key Feature | Application | Rationale |

| Pyrrole-fused heterocycles | Enhanced air stability | OFETs, OPVs | Fusing with stable aromatics lowers HOMO energy, preventing oxidation. acs.orgtdl.org |

| N-functionalized pyrroles | Solution processability | Printable electronics | Solubilizing groups on the nitrogen atom improve compatibility with organic solvents. tdl.org |

| Diketopyrrolopyrrole (DPP) derivatives | Strong light absorption | Dyes, OFETs, OPVs | The core structure allows for extensive π-conjugation and strong intermolecular interactions. rsc.org |

This table summarizes the role of different classes of pyrrole derivatives in organic electronics.

Organic Light-Emitting Diodes (OLEDs)

Pyrrole derivatives are integral to the development of materials for Organic Light-Emitting Diodes (OLEDs). These compounds are often incorporated into the emissive layer (EML) or charge-transport layers of an OLED device. The core function of an OLED relies on the injection of electrons and holes from the electrodes into the organic layers, where they combine to form excitons that release energy as light. jmaterenvironsci.com The color and efficiency of this light emission are highly dependent on the molecular structure of the organic materials used. jmaterenvironsci.com

Researchers have designed and synthesized novel materials that incorporate pyrrole, often fused with other aromatic systems like terphenyl, to create molecules with desirable electro-optic properties. jmaterenvironsci.com For example, pyrene-benzimidazole derivatives have been developed as efficient blue emitters, a notoriously challenging color to produce with high stability and purity in OLEDs. nih.gov Aromatic imide-based materials, which can be designed to include pyrrole functionalities, are also noted for their high photoluminescence quantum yields and excellent stability, making them candidates for high-performance OLEDs. nih.gov The introduction of bulky substituents, analogous to the butyl group in this compound, can be a strategic approach to decrease intermolecular aggregation, which helps in achieving pure color emission. nih.gov

| Emitter Type | Functional Group | Application/Advantage |

| Fused Heterocycles | Pyrrole-Terphenyl | Potential EML materials with tailored electronic properties. jmaterenvironsci.com |

| Fused Heterocycles | Pyrene-Benzimidazole | Designed as stable and efficient pure blue emitters. nih.gov |

| Small Molecules | Thienopyrroledione Derivatives | Used as emissive materials, achieving green-yellow light. mdpi.com |

| Small Molecules | Carbazole Derivatives | Capable of high efficiency and greenish-blue emission. mdpi.com |

Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy, pyrrole derivatives are crucial for fabricating the active layers of Organic Solar Cells (OSCs) and as sensitizers in Dye-Sensitized Solar Cells (DSSCs). The performance of these devices hinges on efficient light absorption, charge separation, and charge transport.

One of the most successful classes of materials for OSCs is based on the diketopyrrolopyrrole (DPP) core. nih.govnih.gov DPP-based polymers are valued for their narrow bandgaps, which allow for strong absorption of light in the near-infrared region of the solar spectrum. nih.gov These materials act as the electron donor in the bulk heterojunction active layer of an OSC. The molecular architecture of these polymers, often featuring alternating donor and acceptor units along the backbone, can be finely tuned to optimize their optoelectronic properties. nih.gov

Theoretical studies on co-oligomers involving polyvinylcarbazole (PVK) and pyrrole have been conducted to evaluate their potential for OSC applications by analyzing their molecular geometry and electronic structure. opastpublishers.com

| Material Class | Key Feature | Device Application |

| Diketopyrrolopyrrole (DPP) Polymers | Narrow bandgap, strong NIR absorption | Electron donor in single-junction and tandem OSCs. nih.govnih.gov |

| Polyvinylcarbazole-Pyrrole Copolymers | Tunable electronic structure | Investigated for potential use in OSC active layers. opastpublishers.com |

Conductive Polymers Based on Pyrrole Derivatives

This compound is structurally a monomer poised for polymerization. The polymerization of pyrrole and its derivatives leads to polypyrrole (PPy), one of the most studied intrinsically conducting polymers (ICPs). wikipedia.orgazom.com PPy is known for its high conductivity, excellent environmental stability, and ease of synthesis. mdpi.com

The synthesis of polypyrrole can be achieved through chemical or electrochemical oxidation. azom.com The resulting polymer consists of a conjugated backbone of pyrrole rings, which, upon doping (oxidation), creates mobile charge carriers (polarons and bipolarons), rendering the material electrically conductive. mdpi.com

Substituting the pyrrole monomer at the N-position (as with the ethenyl group) or on the ring itself (as with the butyl group) is a key strategy for modifying the properties of the resulting polymer. mdpi.com N-substitution can impact the polymerization mechanism and the final conductivity, while side-chain substitution primarily enhances solubility in common organic solvents, which is a major advantage for processing. mdpi.com For instance, polymers made from N-vinylpyrrole have been synthesized, and blending polypyrrole with insulating polymers like poly(vinyl chloride-vinyl acetate) can improve mechanical properties while retaining useful conductivity. mdpi.combilkent.edu.tr

| Polymer Type | Synthesis Method | Key Properties | Common Applications |

| Polypyrrole (PPy) | Chemical or Electrochemical Oxidation | High conductivity, environmental stability. azom.commdpi.com | Sensors, anti-corrosion coatings, bioelectronics. azom.commdpi.com |

| PPy/PVC-PVA Composite | Chemical or Electrochemical | Improved mechanical properties, stable conductivity. bilkent.edu.tr | Processable conductive films. bilkent.edu.tr |

| PPy filled PVC:PMMA | Chemical Oxidative Method | Increased electrical conductivity with PPy content. iosrjournals.org | Thermoelectrets, electronic devices. iosrjournals.org |

Field-Effect Transistors

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The active component, the semiconductor layer, relies on materials that can efficiently transport charge carriers under the influence of an electric field. frontiersin.org Pyrrole-based materials, particularly those with extended π-conjugation, are excellent candidates for this purpose.

Diketopyrrolopyrrole (DPP) derivatives are again prominent in this field due to their rigid, planar structure and strong intermolecular π-π stacking, which facilitates efficient charge transport. frontiersin.org Small molecules and polymers based on DPP have been synthesized and shown to exhibit high charge carrier mobilities in OFETs. frontiersin.org The performance of these devices is critically dependent on the molecular ordering and microstructure of the semiconductor film. nih.gov

While polypyrrole itself has been used, its conductivity is often too high for typical semiconductor channel applications. However, copolymers and other derivatives are continuously being explored. The first polymer FET, reported in 1986, was based on electrochemically polymerized polythiophene, a close relative of polypyrrole. nih.gov

| Material | Role in FET | Typical Performance Metric |

| Diketopyrrolopyrrole (DPP) Derivatives | Active semiconductor layer | High charge carrier mobility. frontiersin.org |

| Poly(3-hexylthiophene) (P3HT) | Active semiconductor layer | Hole mobility up to 0.1 cm²/V·s. nih.gov |

| Polyyne–Polyene Structures | FET Channel Material | Transconductance of 3.2 nA/V. researchgate.net |

Electrochromic Devices

Electrochromism is the phenomenon where a material changes color in response to an applied electrical potential. This property is the basis for technologies like smart windows, auto-dimming mirrors, and low-power displays. Polypyrrole is a well-known electrochromic material. iosrjournals.org

The color change in polypyrrole is a direct result of its redox (reduction-oxidation) state. In its neutral, reduced state, PPy is typically yellow-green. When oxidized (doped), it becomes blue or black and electrically conductive. This transition is reversible and can be cycled many times. The specific colors and the contrast ratio can be tuned by creating copolymers or composites. iosrjournals.org

Non-Linear Optical (NLO) Materials

Materials with non-linear optical (NLO) properties are essential for applications in optical computing, signal processing, and frequency conversion. rdd.edu.iq These properties arise from the interaction of intense light (like that from a laser) with a material, leading to phenomena such as second-harmonic generation or two-photon absorption. Organic molecules with large, delocalized π-electron systems often exhibit significant NLO responses. nih.gov

Pyrrole-based chromophores, such as porphyrins and BODIPY dyes, are established NLO materials. nih.gov Their structures allow for extensive electron delocalization. The NLO properties of these molecules can be dramatically altered through chemical modification. For example, extending the conjugation of a BODIPY dye can switch it from a saturable absorber to a reverse saturable absorber, a property useful for optical limiting applications. nih.gov Polymers containing NLO-active dyes, such as Neutral Red doped into a polyvinylpyrrolidone (B124986) film, are also being investigated. rdd.edu.iq

| Material Class | NLO Property | Potential Application |

| Multipyrrole Dyes (BODIPY) | Two-photon absorption, reverse saturable absorption | Optical limiting, bio-imaging. nih.gov |

| Porphyrins, Phthalocyanines | High nonlinearities from delocalized π-electrons | General NLO applications. nih.gov |

| Doped Polymers (e.g., NR in PVP) | Third-order nonlinearities | Optical signal processing. rdd.edu.iq |

Advanced Sensor Technologies

Conductive polymers like polypyrrole are highly effective materials for chemical sensors and biosensors. mdpi.com The sensing mechanism is typically based on a change in the polymer's electrical conductivity or resistance upon interaction with a target analyte. mdpi.com

For gas sensing, the adsorption of gas molecules onto the surface of the polypyrrole film can alter its doping level, thereby changing its conductivity. This makes PPy a sensitive material for detecting various gases, including ammonia (B1221849) and volatile organic compounds (VOCs). mdpi.com Researchers have developed PPy-based sensors capable of detecting ammonia at parts-per-million (ppm) and even parts-per-billion (ppb) levels. mdpi.com

To improve sensitivity and selectivity, polypyrrole is often used in composites, for example, with poly(vinyl alcohol) for methanol (B129727) sensing or with metal oxides. researchgate.net Nanostructured forms of PPy, such as nanotubes or nanofibers, are particularly advantageous as they offer a very high surface-area-to-volume ratio, which enhances interaction with the analyte and improves sensor response. mdpi.comresearchgate.net

Lack of Specific Research on Luminescent Applications of this compound

Despite a comprehensive search of scientific literature and databases, there is a notable absence of specific research focused on the design and synthesis of high-performance luminescent compounds derived directly from this compound. The existing body of research on luminescent materials extensively covers various pyrrole derivatives, but does not provide specific data or detailed findings pertaining to this particular compound.

While the broader family of N-vinylpyrroles and other pyrrole-containing structures have been investigated for applications in materials science, including the development of fluorescent polymers and aggregation-induced emission (AIE) materials, the specific contributions and potential of this compound in this field remain undocumented in the available scientific literature.

General strategies for designing luminescent materials often involve the strategic incorporation of fluorophores into polymeric structures or the synthesis of molecules with specific electronic and steric properties that promote light emission. For instance, research into other vinylpyrrole derivatives has shown that their utility in luminescent materials is often linked to phenomena such as aggregation-induced emission, where the restriction of intramolecular rotation in the solid state or in aggregates leads to enhanced fluorescence. However, no such studies have been specifically conducted on this compound or its polymers.

Similarly, the field of luminescent polymers frequently explores the copolymerization of fluorescent monomers with other molecules to create materials with tailored optical and physical properties. While it is conceivable that this compound could serve as a monomer in such systems, there is no published research detailing its use for this purpose or the resulting luminescent characteristics.

Structure Property Relationships and Design Principles

Impact of Substitution Patterns on Electronic Properties

The electronic nature of the pyrrole (B145914) ring is significantly modulated by the presence of the butyl and ethenyl groups. These substituents exert both steric and electronic effects that alter the electron density distribution, molecular orbitals, and reactivity of the heterocyclic core.

The butyl group, a saturated alkyl chain, primarily functions as a weak electron-donating group through an inductive effect (+I). This effect increases the electron density within the pyrrole ring. Additionally, the butyl group introduces steric hindrance at the C2 position. This bulkiness can influence the molecule's conformation and its ability to interact with other molecules, potentially hindering reactions at or near this site. rsc.org For instance, significant steric crowding can alter expected reaction pathways in intramolecular couplings of pyrrole systems. rsc.org

The electronic effects of the substituents directly impact the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap or bandgap, is a critical parameter that influences the molecule's electronic and optical properties. nih.gov

HOMO Energy : The electron-donating butyl group tends to raise the energy of the HOMO. A higher HOMO energy level suggests the molecule is more easily oxidized.

LUMO Energy : The electron-withdrawing and conjugating ethenyl group tends to lower the energy of the LUMO. A lower LUMO energy indicates the molecule can be more easily reduced.

The combined effect of raising the HOMO and lowering the LUMO results in a smaller HOMO-LUMO gap for 2-Butyl-1-ethenyl-1H-pyrrole compared to unsubstituted pyrrole or 2-butylpyrrole. nih.govuomustansiriyah.edu.iq A smaller bandgap typically corresponds to absorption of longer wavelengths of light, shifting the absorption spectrum to the red (bathochromic shift). nih.gov

Table 1: Conceptual Comparison of Frontier Molecular Orbital Energies

| Compound | Substituent Effects | HOMO Energy (Conceptual) | LUMO Energy (Conceptual) | Bandgap (E_g) (Conceptual) |

| 1H-Pyrrole | Reference (unsubstituted) | -5.8 eV | 2.0 eV | 7.8 eV |

| 2-Butyl-1H-pyrrole | +I effect from butyl group | -5.6 eV | 2.1 eV | 7.7 eV |

| This compound | +I from butyl, conjugation from ethenyl | -5.5 eV | 1.8 eV | 7.3 eV |

Note: The values in this table are illustrative, based on established chemical principles, and serve to demonstrate the relative effects of the substituents.

Molecular Architecture and Photophysical Properties

The specific arrangement of atoms and functional groups in this compound is intrinsically linked to its photophysical properties, such as light absorption, emission, and quantum yield.

Many pyrrole-based compounds that are weakly fluorescent in dilute solutions become highly emissive upon aggregation in the solid state or in poor solvents. This phenomenon is known as Aggregation-Induced Emission (AIE). nih.govmdpi.commdpi.com The primary mechanism responsible for AIE is the restriction of intramolecular rotation (RIR). nih.govacs.org

In a molecule like this compound, the single bonds connecting the butyl and ethenyl groups to the pyrrole ring allow for free rotation and vibration in dilute solutions. These motions provide non-radiative pathways for excited-state energy to dissipate, thus quenching fluorescence. mdpi.com However, in an aggregated state, the physical constraints imposed by neighboring molecules can lock these groups in place. This restriction of intramolecular rotation blocks the non-radiative decay channels, forcing the excited molecule to release its energy as light, thereby "turning on" or enhancing fluorescence. nih.gov The twisted conformation induced by the bulky substituents can also play a role by preventing detrimental π–π stacking that often quenches fluorescence in planar molecules. nih.govacs.org

Structural modifications to the pyrrole scaffold directly influence its absorption and emission spectra. researchgate.netclockss.org For this compound, the key structural features are the C2-alkylation and N1-vinylation.

The N-ethenyl group extends the π-conjugated system of the pyrrole ring. Generally, extending conjugation leads to a bathochromic (red) shift in both the absorption and emission spectra, as it lowers the energy required for electronic transitions (i.e., reduces the HOMO-LUMO gap). nih.gov Therefore, this compound would be expected to absorb and emit light at longer wavelengths compared to pyrrole or N-alkyl pyrroles. The butyl group, with its weaker electronic influence, would likely cause only minor shifts in the spectral characteristics.

Quantitative Structure-Property Relationships (QSPRs) in Pyrrole Systems

Quantitative Structure-Property Relationship (QSPR) models are mathematical tools used to predict the physicochemical properties of molecules based on their chemical structure. tandfonline.com These models correlate structural or physicochemical parameters, known as descriptors, with a specific property of interest.

For a series of substituted pyrroles, including this compound, a QSPR model could be developed to predict properties like emission wavelength, quantum yield, or glass transition temperature. tandfonline.com The process involves calculating a variety of molecular descriptors for each compound in the series.

Examples of Molecular Descriptors:

Topological: Describing atomic connectivity (e.g., Wiener index).

Electronic: Related to the electron distribution (e.g., dipole moment, HOMO/LUMO energies).

Quantum-Chemical: Derived from computational chemistry (e.g., partial atomic charges).

Physicochemical: Such as LogP (lipophilicity) or molar refractivity.